molecular formula C20H26ClN3O2 B14987116 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B14987116
M. Wt: 375.9 g/mol
InChI Key: QPYLHWQZQVMWFW-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyrrolidine ring, making it an interesting subject for chemical and biological research.

Preparation Methods

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide involves several steps, starting with the preparation of the indole derivative. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be further modified to introduce the chloro group and the ethyl side chain.

For the pyrrolidine ring, a common approach is to use a cyclization reaction involving a suitable precursor, such as a γ-lactam. The final step involves coupling the indole derivative with the pyrrolidine ring through an amide bond formation, typically using coupling reagents like EDCI or DCC .

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The compound may also exert its effects through the inhibition of specific signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide can be compared with other indole derivatives, such as:

The unique combination of the indole and pyrrolidine moieties in this compound makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H26ClN3O2

Molecular Weight

375.9 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-pentan-3-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C20H26ClN3O2/c1-3-16(4-2)23-20(26)14-9-19(25)24(12-14)8-7-13-11-22-18-6-5-15(21)10-17(13)18/h5-6,10-11,14,16,22H,3-4,7-9,12H2,1-2H3,(H,23,26)

InChI Key

QPYLHWQZQVMWFW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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